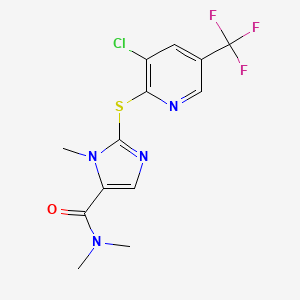
2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N,N,1-trimethyl-1H-imidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule is a complex organic compound that contains several functional groups, including a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and an imidazole ring (a five-membered ring with two nitrogen atoms) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethylpyridines, which are part of the molecule, are typically synthesized through methods involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The trifluoromethyl group is known to bestow distinctive physical-chemical properties to compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to influence the polarity, lipophilicity, and metabolic stability of compounds .
Aplicaciones Científicas De Investigación
- The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to the biological activity of TFMP derivatives .
- Expectations are high that novel applications of TFMP will continue to emerge in pharmaceutical research .
- The trifluoromethyl group’s presence in these veterinary products enhances their efficacy and safety profiles .
- Researchers can control the number of chlorine atoms introduced to the pyridine ring by adjusting the molar ratio of chlorine gas and the reaction temperature .
- The unique properties of fluorine-containing moieties impact the physical characteristics and biological activities of these materials, making them valuable in various applications .
- The compound “2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]sulfanyl]thioacetamide” is another derivative of interest. It has applications in life sciences and may be relevant for research in various fields .
Agrochemicals and Crop Protection
Pharmaceuticals
Veterinary Products
Chemical Intermediates
Functional Materials
Thioacetamide Derivatives
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N,3-trimethylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N4OS/c1-20(2)11(22)9-6-19-12(21(9)3)23-10-8(14)4-7(5-18-10)13(15,16)17/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFNBGUXAHKJSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N,N,1-trimethyl-1H-imidazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

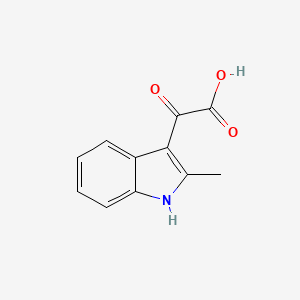
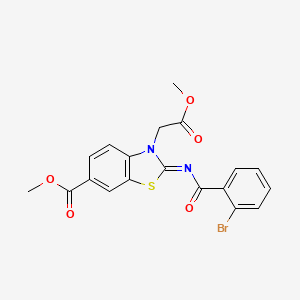
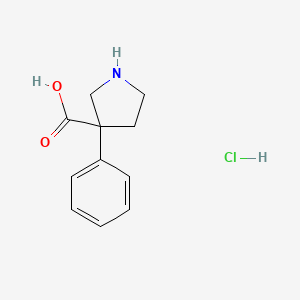
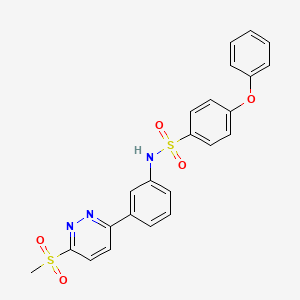
![N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2442244.png)
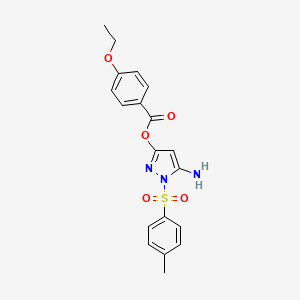
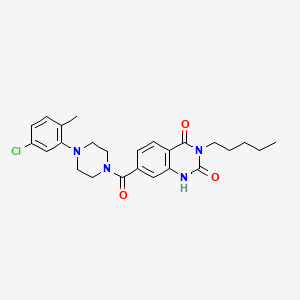


![4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)
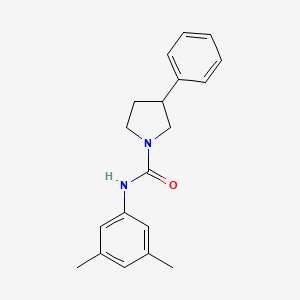
![N-[(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2442257.png)
![5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde](/img/structure/B2442258.png)
